![molecular formula C6H7NOS B1586128 2-Acetyl-3-aminothiophene CAS No. 31968-33-9](/img/structure/B1586128.png)
2-Acetyl-3-aminothiophene
Overview
Description
2-Acetyl-3-aminothiophene is a chemical compound with the molecular formula C6H7NOS. It is used as an intermediate in the synthesis of dithienopyridines . The compound appears as white to dark cream to cream to yellow to pale brown to gray crystals or powder .
Synthesis Analysis
The synthesis of 2-aminothiophenes, including 2-Acetyl-3-aminothiophene, is more accessible than the synthesis of 3-aminothiophene . The synthesis of 3-acetyl-2-aminothiophenes has been achieved using a modified Gewald reaction . This involves the cyclization of cyanoacetone and 1,4-dithianyl-2,5-diols .Molecular Structure Analysis
The molecular weight of 2-Acetyl-3-aminothiophene is 141.19 Da . The compound has a SMILES string of CC(=O)c1sccc1N and an InChI key of MMLSKDGCLMDHAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to synthesize aminothiophene derivatives . This reaction is significant for the construction of an 2-aminothiophene moiety .Physical And Chemical Properties Analysis
2-Acetyl-3-aminothiophene is a solid at room temperature with a melting point of 87-93 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Dithienopyridines
2-Acetyl-3-aminothiophene has been used in the synthesis of dithienopyridines . Dithienopyridines are a class of organic compounds that have potential applications in organic electronics due to their unique electronic properties.
Building Blocks for Thiophene Azo Dyes
The compound has been used in the synthesis of 3-acetyl-2-amino-5-nitrothiophene, which is an interesting building block for thiophene azo dyes . Azo dyes are widely used in the textile industry due to their vibrant colors and excellent fastness properties.
Pharmaceutical Applications
Various substituted and fused 2-aminothiophenes, which can be synthesized from 2-Acetyl-3-aminothiophene, have attracted considerable attention as structural motifs in numerous pharmaceuticals . For example, the tranquillizer brotizolam contains a thieno [3,2- f ] [1,2,4]triazolo [4,3- a ] [1,4]diazepine moiety .
Intermediate in Organic Synthesis
2-Acetyl-3-aminothiophene is also used as a fine intermediate in organic synthesis . It can be used in the preparation of various other organic compounds.
Gewald Reaction
The compound has been used in a modified Gewald reaction to prepare novel 3-acetyl-2-aminothiophenes . The Gewald reaction is a powerful tool for the synthesis of thiophenes, which are important heterocyclic compounds with wide-ranging applications.
Synthesis of Acetamides
2-Acetyl-3-aminothiophene has been used in the synthesis of corresponding acetamides . Acetamides are used in a variety of applications, including as solvents, plasticizers, and in the synthesis of various pharmaceuticals.
Mechanism of Action
While the exact mechanism of action of 2-Acetyl-3-aminothiophene is not explicitly mentioned in the retrieved papers, it is known that 2-aminothiophene is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .
Safety and Hazards
properties
IUPAC Name |
1-(3-aminothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSKDGCLMDHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370630 | |
Record name | 2-Acetyl-3-aminothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-aminothiophene | |
CAS RN |
31968-33-9 | |
Record name | 2-Acetyl-3-aminothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31968-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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